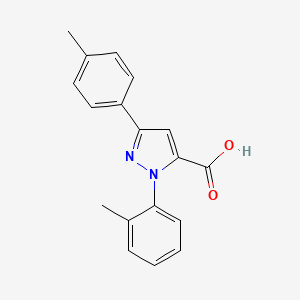![molecular formula C28H31N3O2S2 B12015500 (5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-25-0](/img/structure/B12015500.png)
(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphényl)-1-phényl-1H-pyrazol-4-yl]méthylène}-2-thioxo-1,3-thiazolidin-4-one” est un composé organique complexe ayant la formule structurale suivante :
Structure: (5Z)-3-butyl-5-[3-(4-isobutoxy-3-methylphényl)-1-phényl-1H-pyrazol-4-yl]méthylène-2-thioxo-1,3-thiazolidin-4-one
Ce composé appartient à la famille des thiazolidinones et présente des propriétés intéressantes en raison de sa structure unique.
Méthodes De Préparation
Voies de synthèse : La préparation synthétique de ce composé implique plusieurs étapes. Une voie courante comprend la condensation d’une phénylhydrazine substituée avec une cétone α,β-insaturée, suivie d’une cyclisation pour former le cycle thiazolidinone. Le substituant butyle est introduit lors de la dernière étape.
Conditions de réaction :Étape de condensation : La réaction se produit généralement sous reflux en utilisant un solvant approprié (par exemple, l’éthanol ou le méthanol) et un catalyseur acide doux.
Étape de cyclisation : La cyclisation est facilitée en chauffant l’intermédiaire en présence d’une base (telle que l’hydroxyde de sodium) pour former le cycle thiazolidinone.
Production industrielle : Les méthodes de production à l’échelle industrielle sont propriétaires et peuvent impliquer des modifications pour améliorer le rendement et l’efficacité. des quantités de qualité recherche sont disponibles pour les chercheurs en découverte précoce .
Analyse Des Réactions Chimiques
Réactivité :
Oxydation : Le composé peut subir des réactions d’oxydation, conduisant à la formation de divers produits d’oxydation.
Réduction : La réduction du cycle thiazolidinone peut produire différents dérivés.
Substitution : Les substituants sur le cycle phényle peuvent être modifiés par des réactions de substitution.
Oxydation : Des agents oxydants comme le permanganate de potassium (KMnO₄) ou le peroxyde d’hydrogène (H₂O₂).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄).
Substitution : Divers agents halogénants (par exemple, le brome, le chlore) ou des réactifs de substitution nucléophile.
Principaux produits : Les produits spécifiques dépendent des conditions de réaction et des substituants. L’exploration de ces réactions contribue à la polyvalence du composé.
4. Applications scientifiques
Chimie :Catalyse : Le composé peut servir de catalyseur dans des transformations organiques.
Conception de ligands : Sa structure unique pourrait être exploitée pour la conception de ligands en chimie de coordination.
Propriétés antimicrobiennes : Des recherches sur ses effets antibactériens ou antifongiques.
Inhibition enzymatique : Inhibition potentielle d’enzymes spécifiques.
Science des matériaux : Incorporation dans des polymères ou des matériaux pour des propriétés spécifiques.
Applications De Recherche Scientifique
Chemistry::
Catalysis: The compound may serve as a catalyst in organic transformations.
Ligand Design: Its unique structure could be exploited for ligand design in coordination chemistry.
Antimicrobial Properties: Investigations into its antibacterial or antifungal effects.
Enzyme Inhibition: Potential inhibition of specific enzymes.
Materials Science: Incorporation into polymers or materials for specific properties.
Mécanisme D'action
Le mécanisme d’action du composé implique probablement des interactions avec des cibles moléculaires spécifiques. Des recherches supplémentaires sont nécessaires pour élucider ces voies.
Comparaison Avec Des Composés Similaires
Bien qu’il existe des thiazolidinones apparentées, ce composé se distingue par ses substituants spécifiques et son agencement unique. Parmi les composés similaires, citons :
Propriétés
Numéro CAS |
624724-25-0 |
|---|---|
Formule moléculaire |
C28H31N3O2S2 |
Poids moléculaire |
505.7 g/mol |
Nom IUPAC |
(5Z)-3-butyl-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N3O2S2/c1-5-6-14-30-27(32)25(35-28(30)34)16-22-17-31(23-10-8-7-9-11-23)29-26(22)21-12-13-24(20(4)15-21)33-18-19(2)3/h7-13,15-17,19H,5-6,14,18H2,1-4H3/b25-16- |
Clé InChI |
YBANCNBAMYPCLN-XYGWBWBKSA-N |
SMILES isomérique |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)/SC1=S |
SMILES canonique |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12015419.png)
![N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015424.png)
![5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015430.png)


![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B12015452.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12015457.png)





![2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B12015494.png)
![[2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate](/img/structure/B12015512.png)
